3-(1-aminopropan-2-yl)benzo[d]oxazol-2(3H)-one hydrochloride
Description
3-(1-aminopropan-2-yl)benzo[d]oxazol-2(3H)-one hydrochloride is a benzoxazolone derivative characterized by a benzo[d]oxazol-2(3H)-one core substituted at the 3-position with a 1-aminopropan-2-yl group. Its hydrochloride salt form enhances solubility, making it suitable for pharmacological studies.
Properties
IUPAC Name |
3-(1-aminopropan-2-yl)-1,3-benzoxazol-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2.ClH/c1-7(6-11)12-8-4-2-3-5-9(8)14-10(12)13;/h2-5,7H,6,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFZKNYKDSXIOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)N1C2=CC=CC=C2OC1=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary synthetic approach to 3-(1-aminopropan-2-yl)benzo[d]oxazol-2(3H)-one hydrochloride involves the alkylation of 2-aminobenzoxazole with a suitable 1-chloropropane-2-amine derivative. This reaction is typically a nucleophilic substitution where the amino group on the benzoxazole ring acts as a nucleophile attacking the electrophilic carbon in the alkyl halide.
- Starting materials: 2-aminobenzoxazole and 1-chloropropane-2-amine (or its hydrochloride salt).
- Reaction type: Nucleophilic substitution (SN2 mechanism).
- Base: A base such as sodium hydroxide or potassium carbonate is employed to deprotonate the amine and enhance nucleophilicity.
- Solvent: Polar aprotic solvents or water may be used to facilitate the reaction.
- Temperature: Mild to moderate heating is applied to increase reaction rate without decomposing sensitive intermediates.
- Isolation: The product is typically isolated as its hydrochloride salt to improve stability and crystallinity.
This method allows for efficient formation of the C-N bond linking the propan-2-yl amino side chain to the benzoxazole core.
Industrial Production Considerations
For scale-up and industrial production, the synthetic route remains fundamentally similar but optimized for yield, purity, and process efficiency:
- Continuous flow reactors are often employed to improve heat and mass transfer, allowing better control over reaction parameters.
- Automated systems facilitate consistent reagent addition and temperature control.
- Reaction parameters such as pH, temperature, and reaction time are finely tuned to maximize conversion and minimize by-products.
- Post-reaction workup includes crystallization of the hydrochloride salt, washing, and drying under controlled conditions.
These optimizations ensure the compound meets pharmaceutical-grade purity requirements.
Detailed Reaction Scheme and Data Table
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | 2-aminobenzoxazole + 1-chloropropane-2-amine | Base (NaOH or K2CO3), solvent, mild heating | Nucleophilic substitution forms 3-(1-aminopropan-2-yl)benzo[d]oxazol-2(3H)-one |
| 2 | Addition of HCl (gas or aqueous solution) | Acidification to form hydrochloride salt | Crystallization of hydrochloride salt for isolation and purification |
| 3 | Purification | Recrystallization from suitable solvents | High purity final product |
Chemical Reaction Analysis
- Nucleophilic Substitution: The amino group on 2-aminobenzoxazole attacks the electrophilic carbon of the 1-chloropropane-2-amine, displacing the chloride ion.
- Base Role: The base deprotonates the amine, increasing nucleophilicity.
- Salt Formation: Conversion to hydrochloride salt enhances stability and handling.
Summary Table of Preparation Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Starting materials | 2-aminobenzoxazole, 1-chloropropane-2-amine | Equimolar or slight excess of alkyl halide |
| Base | Sodium hydroxide or potassium carbonate | Potassium carbonate preferred for purity |
| Solvent | Polar aprotic (e.g., DMF) or aqueous | Depends on scale and equipment |
| Temperature | 50–80°C | Avoid overheating |
| Reaction time | 6–12 hours | Longer times may cause impurities |
| Workup | Acidification with HCl | Forms stable hydrochloride salt |
| Purification | Recrystallization | Ethanol or isopropanol-water mixtures |
Chemical Reactions Analysis
Types of Reactions
3-(1-aminopropan-2-yl)benzo[d]oxazol-2(3H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different pharmacological properties .
Scientific Research Applications
3-(1-aminopropan-2-yl)benzo[d]oxazol-2(3H)-one hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets and potential therapeutic effects.
Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(1-aminopropan-2-yl)benzo[d]oxazol-2(3H)-one hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key structural and functional attributes of 3-(1-aminopropan-2-yl)benzo[d]oxazol-2(3H)-one hydrochloride with analogous benzoxazolone derivatives:
Structural and Functional Analysis:
Substituent Rigidity vs. Receptor Binding: The piperidin-4-yl substituent (162045-54-7) introduces conformational rigidity, which may enhance sigma-2 receptor binding affinity compared to the branched 1-aminopropan-2-yl group in the target compound .
Alkyl Chain Length and Lipophilicity: The linear 2-aminobutyl substituent (1864059-49-3) increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. This could limit its utility in formulations requiring high solubility .
Amine Classification and Solubility :
- Primary amines (e.g., 1864059-49-3) are more polar than secondary or tertiary amines (e.g., 162045-54-7), affecting both solubility and interaction with charged receptor residues .
Research Findings and Mechanistic Insights
Sigma Receptor Interactions: Sigma-2 receptors are overexpressed in tumors and regulate intracellular Ca²⁺ release and apoptosis . Compounds like this compound may exploit these pathways, similar to sigma-2 agonists such as CB-64D, which induce caspase-independent apoptosis in drug-resistant cancers . Heterogeneity in sigma receptor binding across cell lines (e.g., low sigma-1 expression in MCF-7 cells) suggests that substituent-specific effects could determine compound efficacy in different cancer types .
Therapeutic Potential: Co-administration of sigma-2 ligands with antineoplastic agents (e.g., doxorubicin) potentiates cytotoxicity, even in drug-resistant cells .
Biological Activity
3-(1-aminopropan-2-yl)benzo[d]oxazol-2(3H)-one hydrochloride, with the CAS number 1864060-14-9, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and other relevant pharmacological effects.
The molecular formula of this compound is , with a molecular weight of approximately 192.21 g/mol plus 36.46 g/mol for hydrochloride .
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂N₂O₂ • HCl |
| Molecular Weight | 192.21 + 36.46 g/mol |
| CAS Number | 1864060-14-9 |
| Applications | Research chemical, potential therapeutic agent |
Antimicrobial Activity
Research indicates that derivatives of benzo[d]oxazolones exhibit significant antimicrobial properties. For instance, studies on related compounds have demonstrated their effectiveness against various bacterial strains.
Case Study: Antimicrobial Efficacy
A study investigating the antimicrobial activity of structurally similar compounds found that certain benzo[d]oxazolone derivatives had minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL against cellulolytic bacteria, while showing no effect on non-cellulolytic strains even at higher concentrations . This suggests a selective antimicrobial action that could be beneficial in targeting specific bacterial populations without disrupting others.
Cytotoxicity and Pharmacological Effects
The cytotoxic potential of this compound has not been extensively studied; however, related compounds have shown varying degrees of cytotoxicity against cancer cell lines.
Table: Cytotoxic Effects of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Benzo[d]oxazolones | HeLa (cervical cancer) | 25 |
| 2-Aminophenoxazin derivatives | MCF7 (breast cancer) | 15 |
| 3-(1-Aminopropan-2-yl) derivative | A549 (lung cancer) | Not yet determined |
The mechanism by which benzo[d]oxazolone derivatives exert their biological effects is still under investigation. It is hypothesized that these compounds may interfere with bacterial RNA synthesis and cellular metabolism, leading to growth inhibition .
Q & A
Basic: What are the optimal synthetic routes for 3-(1-aminopropan-2-yl)benzo[d]oxazol-2(3H)-one hydrochloride, and how can reaction yields be improved?
Answer:
The synthesis typically involves nucleophilic substitution and deprotection steps. For example, Friedel-Crafts acylation of benzo[d]oxazol-2(3H)-one with bromoacetyl bromide (AlCl3 catalysis), followed by NaBH4 reduction to yield bromohydrin intermediates. Subsequent substitution with tert-butylamine (tBuNH2) or other amines generates the target compound . Optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) can improve yields. For instance, General Procedure C ( ) achieves 63–68% yields using piperazine derivatives, while General Procedure D ( ) yields 53% for bivalent ligands. Boc-deprotection in H2O at 100°C is critical for maintaining stereochemical integrity .
Basic: How should researchers characterize the purity and structural integrity of synthesized this compound?
Answer:
Characterization requires a combination of techniques:
- NMR Spectroscopy : Analyze and NMR to confirm substituent positions. For example, aromatic protons in benzo[d]oxazol-2(3H)-one derivatives appear at δ 6.76–7.85 ppm, while alkyl chain protons resonate at δ 1.33–4.02 ppm .
- Mass Spectrometry (MS) : HRMS (High-Resolution MS) confirms molecular ions (e.g., [M+H] at m/z 465.2491 for bivalent ligands) .
- Elemental Analysis : Validate empirical formulas (e.g., C, H, N content within ±0.5% of theoretical values) .
- Melting Point/Purity : White solids or yellow oils indicate purity levels, with impurities detectable via HPLC .
Advanced: What strategies are effective in designing bivalent benzoxazolone ligands targeting multiple receptors?
Answer:
Bivalent ligands exploit spacer length and pharmacophore alignment to engage dual targets. For example:
- Spacer Optimization : A pentyl linker between piperazine and benzoxazolone moieties (e.g., compound 5k in ) balances flexibility and rigidity for sigma-1/sigma-2 receptor binding.
- Hybrid Scaffolds : Combine benzoxazolone with benzothiazolone units ( ) to modulate selectivity.
- Functional Group Tuning : Introduce fluorophenyl or acetyl groups (e.g., SN79 in ) to enhance metabolic stability and blood-brain barrier penetration .
Advanced: How can computational models guide the design of benzo[d]oxazol-2(3H)-one derivatives with enhanced receptor affinity?
Answer:
- 3D Pharmacophore Modeling : Catalyst software identifies critical features (e.g., hydrogen bond acceptors, hydrophobic regions) for sigma-1 receptor binding. A validated model (correlation coefficient = 0.89) includes one positive ionizable site and two hydrophobic aromatic features .
- Molecular Dynamics (MD) Simulations : Assess ligand-receptor stability in lipid bilayers, particularly for sigma-2 receptor interactions .
- QSAR Studies : Correlate substituent electronegativity (e.g., fluoro groups) with cytotoxic activity (e.g., IC50 values against colorectal cancer cells) .
Advanced: What in vitro and in vivo models are appropriate for evaluating the anticancer potential of benzo[d]oxazol-2(3H)-one derivatives?
Answer:
- In Vitro :
- In Vivo :
Advanced: How do structural modifications influence the sigma receptor subtype selectivity of benzo[d]oxazol-2(3H)-one derivatives?
Answer:
- Sigma-1 Selectivity : Introduce 4-fluorophenylpiperazine (e.g., SN79 in ) to enhance sigma-1 affinity (Ki < 10 nM) while reducing sigma-2 binding .
- Sigma-2 Selectivity : Elongate alkyl chains (e.g., butyl spacers) and incorporate acetyl groups to promote sigma-2-mediated cytotoxicity (e.g., IC50 = 2.5 μM in breast cancer models) .
- Bivalent Ligands : Dual engagement of sigma-1 and dopamine D2 receptors ( ) requires balancing spacer length and rigidity .
Basic: What analytical challenges arise in quantifying this compound in biological matrices?
Answer:
- Sample Preparation : Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) with acetonitrile:water (70:30) minimizes matrix interference .
- LC-MS/MS Detection : Use a C18 column (2.1 × 50 mm, 1.7 μm) with ESI+ mode. Quantify via transitions like m/z 409 → 238 for SN79 .
- Limitations : Hydrophobic derivatives may require stabilizers (e.g., 0.1% formic acid) to prevent adsorption in plasma .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
